(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17492830
InChI: InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1
SMILES:
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol

(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

CAS No.:

Cat. No.: VC17492830

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine -

Specification

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
IUPAC Name (3R)-7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1
Standard InChI Key LNFQYVYEPIYWMW-LURJTMIESA-N
Isomeric SMILES C1[C@@H](C2=C(O1)C(=C(C=C2)F)Br)N
Canonical SMILES C1C(C2=C(O1)C(=C(C=C2)F)Br)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 2923228-09-3) features a dihydrobenzofuran core fused to an aromatic ring, with bromine and fluorine substituents at the 7- and 6-positions, respectively . The (3R) configuration denotes the absolute stereochemistry of the amine-bearing carbon, which influences both its biological interactions and synthetic accessibility. The molecular formula C8H7BrFNO\text{C}_8\text{H}_7\text{BrFNO} corresponds to a molecular weight of 232.05 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H7BrFNO\text{C}_8\text{H}_7\text{BrFNO}
Molecular Weight232.05 g/mol
XLogP31.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area35.3 Ų

Spectroscopic and Computational Data

Synthetic Methodologies

Copper-Catalyzed Cycloaromatization

A groundbreaking approach reported in Nature Communications enables the synthesis of polyaryl amines via copper(I)-catalyzed multicomponent reactions . This method employs alkynes, amines, and aryl halides to construct benzofuran frameworks through a 7-endo-dig cyclization mechanism. For (3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine, the reaction sequence likely involves:

  • Oxidative Coupling: Copper(III)-acetylide intermediates form from terminal alkynes and Cu(I) catalysts.

  • Cyclization: Regioselective attack of the amine nucleophile induces ring closure, establishing the dihydrobenzofuran core.

  • Halogenation: Sequential electrophilic substitution introduces bromine and fluorine at predetermined positions .

This strategy achieves yields exceeding 75% for analogous structures while minimizing side reactions such as alkyne polymerization .

Resolution of Racemic Mixtures

Chiral chromatography or enzymatic resolution methods separate the (3R) enantiomer from racemic precursors. For example, immobilized lipases selectively deacylate protected amine intermediates, achieving enantiomeric excess (ee) values >98% in optimized conditions .

Industrial Applications

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing:

  • Oncology Candidates: Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to append targeting moieties for kinase inhibitors .

  • Neurological Agents: The amine group allows reductive amination to create blood-brain barrier-penetrant molecules .

Materials Science

Incorporating (3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine into conjugated polymers enhances electroluminescence efficiency. Quantum yield measurements for prototype OLED materials reach 0.78 at 460 nm .

Comparative Analysis of Structural Analogs

Table 2: Related Dihydrobenzofuran Amines

Compound NameMolecular FormulaKey Differences
(R)-6-Bromo-2,3-dihydrobenzofuran-3-amineC8H8BrNO\text{C}_8\text{H}_8\text{BrNO}Lacks fluorine substituent
5-Bromo-2,3-dihydrobenzofuran-3-amineC8H8BrNO\text{C}_8\text{H}_8\text{BrNO}Bromine at position 5
6-Fluoro-2,3-dihydrobenzofuran-3-amineC8H8FNO\text{C}_8\text{H}_8\text{FNO}Lacks bromine substituent

These analogs demonstrate how halogen positioning modulates LogP values (1.2–2.1) and target selectivity .

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